2-(2-phenyl-1H-indol-3-yl)ethanamine
Overview
Description
2-(2-phenyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C16H16N2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1H-indol-3-yl)ethanamine typically involves the reaction of indole derivatives with phenyl-substituted reagents. One common method is the condensation of 2-phenylindole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indoline derivatives .
Scientific Research Applications
2-(2-phenyl-1H-indol-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays, providing insights into the functioning of biological systems.
Medicine: Research on this compound contributes to the development of potential therapeutic agents for neurological disorders and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation, cognition, and pain perception. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(2-phenyl-1H-indol-3-yl)ethanamine: This compound has a similar structure but with additional methyl groups, which can alter its chemical properties and biological activity.
2-(5-methoxyindol-3-yl)ethylamine: Another indole derivative with a methoxy group, which can affect its reactivity and interactions with biological targets.
Uniqueness
2-(2-phenyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMWXWTRWIAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433817 | |
Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-80-7 | |
Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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